

Endogenous Plasma Palmitoyl Carnitine in Mice: An In-depth Technical Guide

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Compound of Interest

Compound Name: Palmitoyl Carnitine

Cat. No.: B1678354

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This guide provides a comprehensive overview of endogenous plasma **palmitoyl carnitine** levels in mice, intended for researchers, scientists, and drug development professionals. It covers quantitative data, detailed experimental protocols for measurement, and the key metabolic pathway involving **palmitoyl carnitine**.

Quantitative Data: Plasma Palmitoyl Carnitine Concentrations in Mice

The following table summarizes reported endogenous plasma concentrations of **palmitoyl carnitine** in various mouse models. These values can serve as a reference for experimental design and data interpretation.

Mouse Strain	Sex	Condition	Plasma Palmitoyl Carnitine Concentration (ng/mL)	Reference
CD-1	Male	Control (vehicle-treated)	138 - 153	[1]
C57BL/6	Male	Control	~100	[2]
129S1/SvImJ (Wild-Type)	Male	Fed	Not explicitly stated, but lower than PPAR α -/-	[3]
129S1/SvImJ (Wild-Type)	Male	Fasted (18h)	Not explicitly stated, but lower than PPAR α -/-	[3]
129S1/SvImJ (PPAR α -/-)	Male	Fed	2- to 4-fold higher than wild- type	[3]
129S1/SvImJ (PPAR α -/-)	Male	Fasted (18h)	2- to 4-fold higher than wild- type	
NZO	Female	-	Higher fatty acid- derived acylcarnitines compared to males	
NZO	Male	-	Higher branched- chain amino acid-derived acylcarnitines	

Note: Concentrations can vary based on the specific experimental conditions, including diet, age, and the exact timing of sample collection relative to the light/dark cycle and feeding. In

general, fasting is expected to increase the levels of long-chain acylcarnitines like **palmitoyl carnitine** due to increased fatty acid oxidation. Studies have also indicated significant sex-based differences in acylcarnitine profiles, with some research suggesting higher levels of certain acylcarnitines in female mice.

Experimental Protocols

Accurate quantification of **palmitoyl carnitine** in mouse plasma is critical for metabolic studies. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma Collection and Preparation

Objective: To obtain high-quality plasma from mice suitable for metabolomic analysis.

Materials:

- Anesthetic (e.g., isoflurane)
- Anticoagulant tubes (e.g., EDTA-coated)
- Centrifuge
- Pipettes and tips
- Dry ice or liquid nitrogen
- -80°C freezer

Protocol:

- Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.
- Collect whole blood via cardiac puncture or from the retro-orbital sinus and immediately transfer it into pre-chilled anticoagulant-coated tubes (e.g., EDTA).
- Gently invert the tubes to mix the blood with the anticoagulant.

- Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
- Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
- Immediately freeze the plasma samples in liquid nitrogen or on dry ice and store them at -80°C until analysis to prevent degradation of metabolites.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract **palmitoyl carnitine** from the plasma matrix and remove interfering substances, primarily proteins.

Materials:

- Mouse plasma samples
- Internal standard (e.g., deuterated **palmitoyl carnitine**)
- Acetonitrile (ACN), ice-cold
- Centrifuge or protein precipitation plate
- Vortex mixer
- Nitrogen evaporator (optional)
- Reconstitution solution (e.g., 90:10 ACN:water)

Protocol (Protein Precipitation):

- Thaw frozen plasma samples on ice.
- To a 50 µL aliquot of plasma, add an internal standard (e.g., d3-**palmitoyl carnitine**) to account for matrix effects and variations in extraction efficiency.
- Add 3-4 volumes of ice-cold acetonitrile (e.g., 150-200 µL) to precipitate the proteins.
- Vortex the mixture vigorously for 30-60 seconds.

- Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection.

LC-MS/MS Quantification of Palmitoyl Carnitine

Objective: To separate and quantify **palmitoyl carnitine** using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Parameters (Example using HILIC):

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm).
- Mobile Phase A: 5 mM ammonium acetate in water with 5% acetonitrile.
- Mobile Phase B: 5 mM ammonium acetate in 95% acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the polar analytes.
- Injection Volume: 5-10 µL.

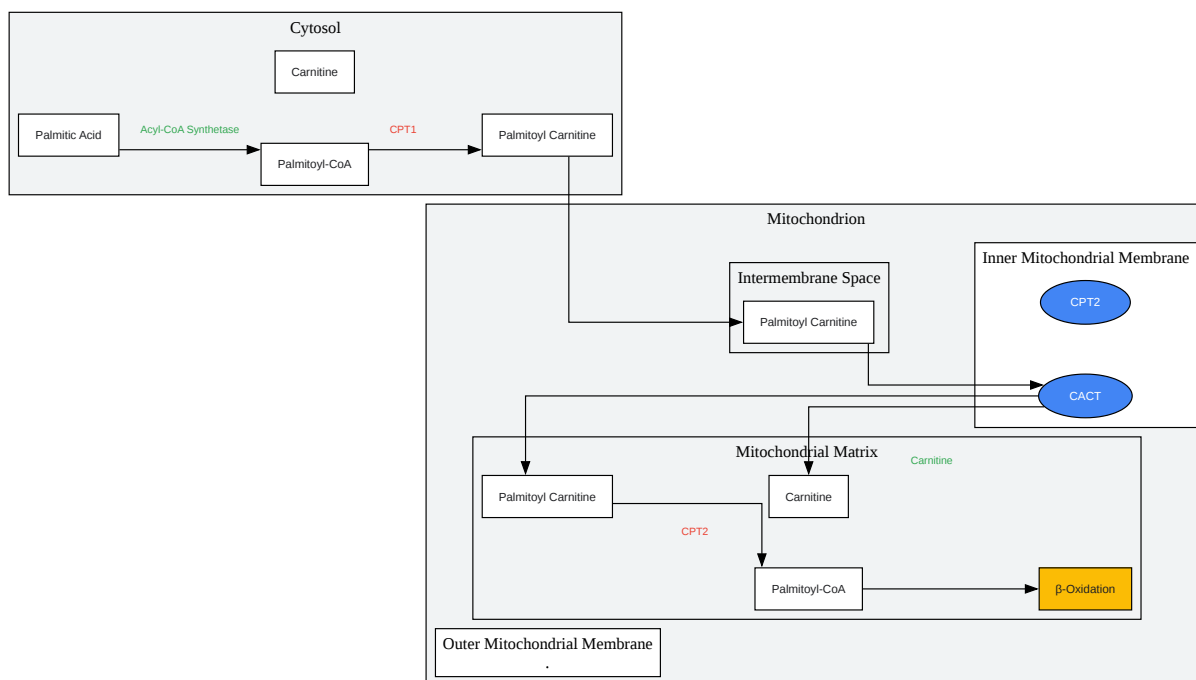
Mass Spectrometry Parameters:

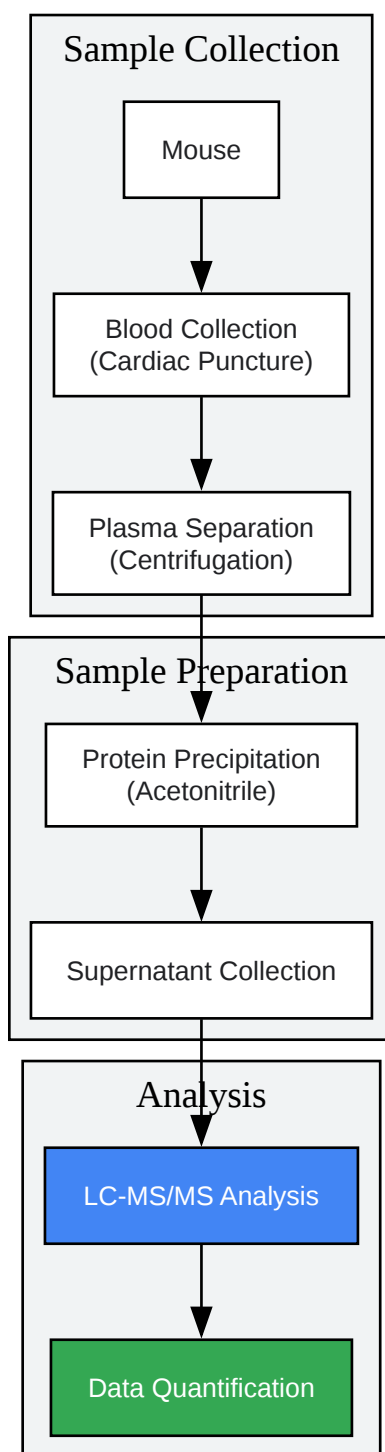
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for **Palmitoyl Carnitine**: Precursor ion (Q1) m/z 400.4 → Product ion (Q3) m/z 85.1.
- MRM Transition for d3-**Palmitoyl Carnitine** (Internal Standard): Precursor ion (Q1) m/z 403.4 → Product ion (Q3) m/z 85.1.
- Typical Instrument Settings:
 - Ion Spray Voltage: ~5500 V
 - Temperature: ~500 °C
 - Collision Gas: Argon

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key metabolic pathway for **palmitoyl carnitine** and a typical experimental workflow for its analysis.





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